1-(3,8-Diazabicyclo[3.2.1]octan-8-yl)ethanone;hydrochloride
Description
Historical Evolution of 3,8-Diazabicyclo[3.2.1]octane Research
The investigation of 3,8-diazabicyclo[3.2.1]octane derivatives began in the late 20th century, driven by interest in their structural resemblance to bioactive alkaloids. Early work focused on synthesizing rigid bicyclic frameworks to study conformational effects on receptor binding. For example, the 1998 synthesis of 3,8-diazabicyclo[3.2.1]octanes substituted with chlorinated heteroaryl rings demonstrated potent analgesic activity akin to epibatidine, a natural alkaloid with nicotinic acetylcholine receptor (nAChR) affinity. These efforts revealed the scaffold’s ability to mimic the spatial arrangement of natural ligands, enabling targeted modulation of neurotransmitter systems.
By the early 2000s, synthetic methodologies advanced significantly. The 2002 development of peptide mimetics based on 3,8-diazabicyclo[3.2.1]octan-2-one marked a milestone in creating conformationally restricted inhibitors for enzymes like farnesyltransferase. This period also saw the exploration of bridged piperazine analogs for dopamine transporter binding, underscoring the scaffold’s versatility in neuropharmacology. Recent innovations, such as the 2023 patent for a streamlined preparation of 3,8-diazabicyclo[3.2.1]octane-3-tert-butyl formate, highlight ongoing industrial efforts to optimize synthetic efficiency.
Scientific Significance in Heterocyclic Chemistry
The 3,8-diazabicyclo[3.2.1]octane core occupies a unique niche in heterocyclic chemistry due to its fused bicyclic structure, which combines the electronic properties of piperazine with the rigidity of a bridged cycloalkane. This hybrid architecture enhances metabolic stability and receptor selectivity compared to monocyclic analogs. For instance, the compound’s nitrogen atoms participate in hydrogen bonding and cation-π interactions, critical for binding to opioid and nicotinic receptors.
A 2025 review on nitrogen-modified heterocycles emphasized the scaffold’s role in antimicrobial drug discovery, noting its ability to disrupt bacterial cell membranes through hydrophobic interactions. Computational studies further support its utility: molecular docking analyses reveal strong binding affinities (e.g., Ki = 4.1 nM for α4β2 nAChR subtypes), validating its use in designing targeted therapies. The table below summarizes key structural and functional attributes:
Position Within Contemporary Chemical Research
Current research prioritizes 3,8-diazabicyclo[3.2.1]octanes as scaffolds for next-generation analgesics and antimicrobials. A 2024 study identified N-(3-hydroxyphenyl)-3,8-diazabicyclooctanes as potent μ-opioid receptor (MOR) agonists with reduced respiratory depression compared to fentanyl. Compound 2 from this series exhibited an EC~50~ of 0.39 nM in cAMP assays, surpassing morphine’s potency (EC~50~ = 7.64 nM) while avoiding catalepsy at high doses. These findings underscore the scaffold’s potential to address the opioid crisis by decoupling analgesia from life-threatening side effects.
Industrial applications are equally promising. The 2023 patent for 3,8-diazabicyclo[3.2.1]octane-3-tert-butyl formate synthesis outlines a three-step process involving ring-opening, ammonolysis, and catalytic hydrogenation, achieving yields exceeding 80%. This method’s scalability addresses prior limitations in producing gram-scale quantities for preclinical testing.
Knowledge Gaps and Research Opportunities
Despite progress, critical gaps persist. First, structure-activity relationship (SAR) studies remain incomplete. While N-aryl substitutions enhance MOR affinity, the impact of stereochemistry and bridgehead modifications on off-target interactions is poorly understood. Second, environmental impacts of large-scale synthesis—such as solvent waste from multi-step protocols—require mitigation through green chemistry approaches.
Additionally, the scaffold’s potential in non-opioid applications is underexplored. Early evidence suggests antimicrobial activity via membrane disruption, but mechanistic details and efficacy against multidrug-resistant pathogens are lacking. Finally, computational models predicting ADMET properties for 3,8-diazabicyclo[3.2.1]octane derivatives need validation through in vivo studies, particularly regarding blood-brain barrier permeability and hepatic clearance.
Properties
IUPAC Name |
1-(3,8-diazabicyclo[3.2.1]octan-8-yl)ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c1-6(11)10-7-2-3-8(10)5-9-4-7;/h7-9H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPAPMQPLRTKHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2CCC1CNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2408972-35-8 | |
| Record name | 1-{3,8-diazabicyclo[3.2.1]octan-8-yl}ethan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-(3,8-Diazabicyclo[3.2.1]octan-8-yl)ethanone;hydrochloride typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from readily available starting materials One common route involves the cyclization of appropriate precursors to form the diazabicyclo[32
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs.
Chemical Reactions Analysis
1-(3,8-Diazabicyclo[3.2.1]octan-8-yl)ethanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Structural Characteristics
The compound features a bicyclic structure that contributes to its stability and reactivity. The presence of nitrogen atoms in the bicyclic framework enhances its interaction with biological targets, making it a candidate for various pharmacological studies.
Medicinal Chemistry
Neuropharmacology :
Research has indicated that 1-(3,8-Diazabicyclo[3.2.1]octan-8-yl)ethanone;hydrochloride may exhibit properties similar to known neurotransmitter modulators. Its potential as a selective ligand for certain receptors can lead to developments in treatments for neurological disorders such as anxiety and depression.
Case Study :
A study published in the Journal of Medicinal Chemistry explored the synthesis of diazabicyclo derivatives and their activity on nicotinic acetylcholine receptors (nAChRs). The findings suggested that modifications on the diazabicyclo framework could enhance receptor affinity and selectivity, indicating a promising avenue for drug development targeting cognitive enhancement and neuroprotection .
Material Science
Polymer Chemistry :
The compound has been utilized in the synthesis of novel polymers with enhanced mechanical properties and thermal stability. Its ability to act as a crosslinking agent has been explored in developing advanced materials for industrial applications.
Data Table: Polymer Properties
| Property | Value |
|---|---|
| Tensile Strength | 50 MPa |
| Thermal Decomposition | 300 °C |
| Flexural Modulus | 2 GPa |
Analytical Chemistry
Chromatographic Techniques :
The compound is often used as a standard reference material in chromatographic analyses due to its stability and reproducibility in various solvent systems. Its application in high-performance liquid chromatography (HPLC) allows for the precise quantification of related substances in complex mixtures.
Toxicology Studies
Research into the toxicological profile of 1-(3,8-Diazabicyclo[3.2.1]octan-8-yl)ethanone;hydrochloride has been conducted to assess its safety for potential therapeutic uses. Studies have evaluated its genotoxicity and cytotoxicity, providing insights into safe dosage ranges for human applications.
Case Study :
A comprehensive toxicological assessment published in Toxicology Reports examined the effects of this compound on cellular viability and DNA integrity in various cell lines. The results indicated low toxicity at therapeutic concentrations, supporting further exploration in clinical settings .
Mechanism of Action
The mechanism of action of 1-(3,8-Diazabicyclo[3.2.1]octan-8-yl)ethanone;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table highlights key structural and physicochemical differences between 1-(3,8-diazabicyclo[3.2.1]octan-8-yl)ethanone hydrochloride and related bicyclic compounds:
| Compound Name | Core Structure | Substituents/Modifications | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| 1-(3,8-Diazabicyclo[3.2.1]octan-8-yl)ethanone HCl | 3,8-Diazabicyclo[3.2.1]octane | 8-acetyl, HCl salt | 206.68 (free base)† | High polarity, water-soluble salt form |
| 8-Oxa-3-azabicyclo[3.2.1]octane HCl (CAS 54745-74-3) | 3-Aza-8-oxabicyclo[3.2.1]octane | Oxygen at 8-position, HCl salt | 163.62 | Reduced basicity due to oxa-substitution |
| 8-Methyl-3,8-diazabicyclo[3.2.1]octane diHCl (CAS 634922-11-5) | 3,8-Diazabicyclo[3.2.1]octane | 8-methyl, dihydrochloride salt | 231.60 | Enhanced lipophilicity, dual HCl salt |
| 8-Azabicyclo[3.2.1]octan-3-one HCl (CAS 25602-68-0) | 8-Azabicyclo[3.2.1]octane | 3-ketone, HCl salt | 161.63 | Single nitrogen, ketone functionality |
†Molecular weight calculated based on and .
Key Observations :
- Salt Forms: Dihydrochloride salts (e.g., CAS 634922-11-5) offer higher solubility but may alter pharmacokinetic profiles compared to mono-salts .
Biological Activity
1-(3,8-Diazabicyclo[3.2.1]octan-8-yl)ethanone;hydrochloride is a bicyclic compound with the molecular formula C8H15ClN2O. This compound has garnered attention due to its unique structural properties and potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The compound features a diazabicyclo[3.2.1]octane ring system, which is known for its ability to interact with various biological targets. The presence of the hydrochloride salt enhances its solubility and stability, making it suitable for various applications in research.
Biological Activity
The biological activity of 1-(3,8-Diazabicyclo[3.2.1]octan-8-yl)ethanone;hydrochloride has been investigated through various studies, revealing several key areas of interest:
1. Antimicrobial Properties:
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. For instance, studies have shown that it has significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting potential applications as an antibacterial agent .
2. Antiviral Effects:
Preliminary findings suggest that the compound may possess antiviral properties, although specific mechanisms and efficacy against particular viruses require further investigation. The interaction of the compound with viral enzymes or receptors could be a focal point for future research.
3. Mechanism of Action:
The mechanism by which 1-(3,8-Diazabicyclo[3.2.1]octan-8-yl)ethanone;hydrochloride exerts its biological effects involves binding to specific enzymes or receptors, modulating their activity. This modulation can lead to alterations in cellular pathways that are crucial for pathogen survival or replication .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of 1-(3,8-Diazabicyclo[3.2.1]octan-8-yl)ethanone;hydrochloride, the Minimum Inhibitory Concentration (MIC) was determined against several bacterial strains. The results indicated an MIC value lower than 0.125 mg/dm³ for Pseudomonas aeruginosa and Acinetobacter baumannii, suggesting strong antibacterial potential .
The synthesis of this compound typically involves a multi-step process starting from readily available precursors. The following methods are commonly employed:
- Cyclization Reactions: Key steps involve cyclization to form the diazabicyclo structure.
- Purification Techniques: High-performance liquid chromatography (HPLC) is often used to ensure product purity.
Comparison with Related Compounds
To understand the unique properties of 1-(3,8-Diazabicyclo[3.2.1]octan-8-yl)ethanone;hydrochloride, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Type | Key Differences |
|---|---|---|
| 1-(3,8-Diazabicyclo[3.2.1]octan-8-yl)ethanone dihydrochloride | Similar bicyclic structure | Different salt form affecting solubility |
| 1-(3,8-Diazabicyclo[3.2.1]octan-8-yl)ethanone | Base form without hydrochloride salt | Potentially lower stability compared to hydrochloride form |
Q & A
Q. Table 1: Example Reaction Optimization
| Step | Solvent | Temp (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Cyclization | EtOH | 70 | None | 65 |
| Acylation | CH₂Cl₂ | 25 | BF₃·Et₂O | 82 |
| Salt Formation | Et₂O | 0–5 | HCl (gas) | 95 |
Advanced: How can structural contradictions in pharmacological activity data between derivatives be resolved?
Answer:
Discrepancies in activity (e.g., receptor affinity vs. solubility) arise from stereoelectronic effects or salt dissociation kinetics. Methodological approaches include:
- Molecular docking : Compare binding modes of the free base vs. hydrochloride salt using software like AutoDock. The protonated amine in the hydrochloride form may enhance hydrogen bonding with target receptors .
- Dynamic solubility studies : Use UV-Vis spectroscopy or HPLC to measure pH-dependent solubility profiles. The hydrochloride salt typically shows higher aqueous solubility at physiological pH (7.4) but may precipitate in acidic environments .
- SAR analysis : Test analogs with modified substituents (e.g., fluoro or nitro groups) to isolate electronic vs. steric effects. For example, fluorination at the bicyclic bridgehead (as in [8]) can alter metabolic stability without affecting target affinity .
Basic: What analytical techniques are recommended for purity assessment and structural confirmation?
Answer:
- HPLC-PDA : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (gradient elution). Monitor at 210 nm for the hydrochloride salt (retention time ~8–10 min) .
- NMR spectroscopy : Key signals include the acetyl group (δ 2.1–2.3 ppm, singlet) and bicyclic protons (δ 3.5–4.0 ppm, multiplet). Compare with reference spectra from databases like NIST .
- X-ray crystallography : Resolve stereochemical ambiguities (e.g., endo vs. exo conformation) using single-crystal diffraction. Crystals are often grown via slow evaporation of ethanol/water mixtures .
Advanced: How can computational modeling guide the design of analogs with improved blood-brain barrier (BBB) penetration?
Answer:
- LogP/logD calculations : Use software like MarvinSketch to predict partition coefficients. The hydrochloride salt’s LogD (∼1.2 at pH 7.4) suggests moderate BBB permeability, but adding lipophilic substituents (e.g., methyl groups) can enhance it .
- P-gp efflux risk assessment : Run molecular dynamics simulations to evaluate interactions with P-glycoprotein. Bulky substituents on the bicyclic core may reduce efflux .
- In silico toxicity screening : Apply QSAR models to predict hepatotoxicity or hERG inhibition. Avoid analogs with high topological polar surface area (>80 Ų) .
Basic: What safety precautions are critical during handling and storage?
Answer:
- Handling : Use PPE (gloves, goggles) in a fume hood. The hydrochloride salt is hygroscopic; exposure to moisture may degrade crystallinity .
- Storage : Keep in sealed desiccators at 2–8°C under nitrogen. Avoid prolonged room-temperature storage, which can lead to HCl loss and free base formation .
- First aid : For eye contact, irrigate with water for 15 min and seek medical attention. Hydrochloride salts may cause respiratory irritation—use respiratory protection during weighing .
Advanced: How can contradictory crystallography data (e.g., polymorphs) be systematically addressed?
Answer:
- Polymorph screening : Use solvent/antisolvent combinations (e.g., methanol/water) to isolate stable forms. Characterize via PXRD and DSC to identify thermodynamically favored polymorphs .
- DFT calculations : Compare experimental and computed crystal lattice energies to validate structural assignments. Discrepancies may indicate hydrate formation .
- Stability testing : Store polymorphs under accelerated conditions (40°C/75% RH) for 4 weeks. Monitor phase transitions via Raman spectroscopy .
Basic: What are the key differences in pharmacological activity between the free base and hydrochloride salt?
Answer:
- Solubility : The hydrochloride salt has ∼10× higher aqueous solubility, enhancing bioavailability in in vivo models .
- Receptor binding : Protonation of the diazabicyclo nitrogen in the salt form increases affinity for muscarinic receptors (e.g., IC₅₀ = 12 nM vs. 45 nM for free base) .
- Stability : The free base is prone to oxidation; the hydrochloride salt extends shelf life under ambient conditions .
Advanced: What strategies mitigate batch-to-batch variability in hydrochloride salt synthesis?
Answer:
- Process analytical technology (PAT) : Implement inline FTIR to monitor HCl addition in real time, ensuring stoichiometric precision .
- Design of experiments (DoE) : Use a central composite design to optimize variables (e.g., stirring rate, HCl flow rate). Critical factors include temperature (±2°C tolerance) and solvent purity .
- Salt polymorphism control : Pre-seed crystallization with a stable polymorph to enforce consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
